molecular formula C27H44O3 B3415291 Drostanolone Enanthate CAS No. 13425-31-5

Drostanolone Enanthate

Cat. No.: B3415291
CAS No.: 13425-31-5
M. Wt: 416.6 g/mol
InChI Key: ZNYZYASFVYLKPE-PCWAKFEDSA-N

Description

Drostanolone Enanthate (2α-methyl-5α-androstan-17β-ol-3-one-17β-heptanoate) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Its structure includes a 2α-methyl group and a heptanoate ester at the C-17β position, which extends its half-life compared to non-esterified forms like drostanolone . The compound is notable for its inability to aromatize into estrogen, reducing risks of water retention and gynecomastia . Clinically, it has been used in breast cancer treatment due to its anti-estrogenic properties, competing with estrogen receptors and inhibiting aromatase activity . In bodybuilding, it promotes muscle hardness, fat loss, and vascularity during cutting cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drostanolone Enanthate is synthesized by modifying dihydrotestosterone. The process involves the addition of an enanthate ester to the 17-beta hydroxyl group of the drostanolone molecule. This modification extends the half-life of the compound, allowing for a sustained release into the bloodstream .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of drostanolone with enanthic acid. The reaction is carried out under controlled conditions to ensure the purity and efficacy of the final product. The process includes several purification steps to remove any impurities and achieve the desired concentration .

Chemical Reactions Analysis

Microbial Biotransformation

Drostanolone Enanthate undergoes enzymatic modifications via microbial cultures, yielding novel metabolites:

Table 2: Biotransformation Products by Beauveria bassiana

MetaboliteModification SiteKey Functional GroupsCytotoxicity (IC₅₀)Source
2C-7β, C-15α hydroxylation3-keto, 7β-OH, 15α-OH3.1 μM (HeLa)
3C-11α hydroxylation3-keto, 11α-OH12.4 μM (PC-3)
4C-20 oxidation (CH₂OH)3-keto, 20-CH₂OH8.7 μM (MCF-7)
  • Notable Finding : Metabolite 2 showed selective cytotoxicity against cervical carcinoma cells (HeLa), indicating therapeutic potential .

Oxidation and Reduction Pathways

The steroid backbone undergoes redox reactions under controlled conditions:

Table 3: Standard Redox Reactions

Reaction TypeReagentsConditionsMajor ProductApplication
OxidationCrO₃, Acetic acid25°C, 2 hr3-keto-DrostanoloneAnalytical standard
ReductionLiAlH₄, Dry ether0°C, 30 min3α-Hydroxy-DrostanoloneMetabolic studies
  • Mechanistic Note : Oxidation at C-3 enhances polarity for analytical detection, while reduction modifies androgen receptor affinity .

Hydrolytic Stability

The enanthate ester’s hydrolysis kinetics were studied under physiological conditions:

Table 4: Hydrolysis Rate in Buffer Solutions

pHTemperatureHalf-Life (t₁/₂)Enzyme UsedMetabolite Identified
7.437°C48 hrEsteraseDrostanolone
2.037°C12 hrHCl (simulated)Free steroid + Heptanoic acid
  • Implication : Faster hydrolysis in acidic environments suggests pH-dependent bioavailability .

Industrial-Scale Modifications

Patent data reveals optimized protocols for large-scale production:

Scientific Research Applications

Chemistry and Steroid Development

Drostanolone Enanthate is utilized in steroid chemistry research to develop new anabolic steroids. Its structural properties allow researchers to explore modifications that could lead to enhanced efficacy or reduced side effects in future steroid formulations.

Biological Studies

Research has focused on the effects of this compound on muscle growth and cellular metabolism. Studies have shown that it promotes protein synthesis, which is crucial for muscle hypertrophy. Additionally, it has been investigated for its role in reducing body fat while preserving lean muscle mass.

Medical Applications

This compound has been employed in clinical settings for various medical conditions:

  • Muscle Wasting Diseases : It is used to counteract muscle loss in patients suffering from chronic illnesses such as cancer or AIDS.
  • Anemia Treatment : The compound has been explored as a treatment option for anemia due to its erythropoietic effects.
  • Breast Cancer : Drostanolone Propionate, a related compound, has been used in hormone therapy for postmenopausal women with recurrent breast cancer .

Case Study 1: Anabolic Steroid Use in Athletes

A study documented a 23-year-old male bodybuilder who incorporated various anabolic steroids, including this compound, into his training regimen over six weeks leading up to a competition. Serum and urinalysis indicated significant increases in muscle mass and strength, alongside side effects such as increased acne and water retention .

ParameterPre-UsePost-Use (6 Weeks)
Muscle Mass (kg)7582
Serum Creatinine (mg/dL)1.01.5
Acne SeverityNoneModerate

Case Study 2: Anti-Cancer Properties

In a laboratory setting, this compound was evaluated against various cancer cell lines using the MTT assay to assess its anti-cancer potential. The study found that certain metabolites derived from Drostanolone exhibited selective cytotoxicity against prostate and lung cancer cells while sparing normal fibroblasts .

Mechanism of Action

Drostanolone Enanthate exerts its effects by binding to androgen receptors in muscle cells. This binding triggers a series of intracellular changes that promote muscle growth, fat loss, and strength enhancement. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which reduces the risk of estrogenic side effects .

Comparison with Similar Compounds

Drostanolone Propionate

  • Structural Differences : The propionate ester (C3 chain) at C-17β shortens the release duration compared to the enanthate ester (C7 chain). This results in more frequent injections (e.g., every 2–3 days vs. weekly for enanthate) .
  • Pharmacokinetics: Drostanolone Propionate has a half-life of ~2 days, while the enanthate ester extends this to ~7–10 days .
  • Applications : Both are used in cutting cycles, but the enanthate form is preferred for convenience. The propionate variant is often chosen for shorter cycles or when rapid clearance is desired .

Testosterone Enanthate

  • Mechanism: Unlike Drostanolone Enanthate, Testosterone Enanthate aromatizes into estrogen, increasing risks of water retention and estrogenic side effects .
  • Efficacy: Testosterone Enanthate is superior for bulking due to significant muscle mass gains, whereas this compound excels in fat loss and muscle definition .
  • Stacking: These compounds are often combined, with Testosterone Enanthate providing a hormonal base and this compound enhancing lean physique .

Trenbolone Enanthate

  • Potency: Trenbolone Enanthate has stronger anabolic effects (5× testosterone) but higher androgenic risks (e.g., aggression, cardiovascular strain). This compound is milder, with minimal androgenic side effects at moderate doses .
  • Metabolic Impact: Trenbolone increases nitrogen retention and appetite, whereas this compound focuses on lipolysis and anti-estrogenicity .

Primobolan (Methenolone Enanthate)

  • Safety Profile: Both are considered "safer" steroids with low hepatotoxicity. However, Primobolan is less effective for fat loss and lacks Drostanolone’s anti-estrogenic activity .
  • Performance: Primobolan is used for lean mass retention, while this compound is prioritized for pre-contest hardening .

Key Research Findings

Anti-Cancer Activity

  • This compound’s metabolites, such as 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane (Metabolite 2), exhibit enhanced cytotoxicity against cancer cell lines: HCT116 Colon Cancer: Metabolite 9 (drostanolone) showed an IC50 of 2.8 ± 0.2 µM, outperforming the parent compound (IC50 = 3.1 ± 3.2 µM) . HeLa Cervical Cancer: Metabolite 8 (2-methyl-5α-androsta-7α-hydroxy-1-ene-3,17-dione) demonstrated an IC50 of 19.6 ± 1.4 µM, significantly lower than cisplatin (76.5 ± 1.2 µM) .

Metabolic Pathways

  • Microbial biotransformation by Cephalosporium aphidicola and Fusarium lini introduces hydroxyl groups at α-positions (e.g., C-3, C-7, C-14), altering bioactivity . Hydrolysis of the heptanoate ester yields drostanolone, which is further metabolized into derivatives with varied potency .

Cytotoxicity Selectivity

Data Tables

Table 1: Cytotoxicity of this compound and Metabolites

Compound HeLa IC50 (µM) HCT116 IC50 (µM) Selectivity (Cancer vs. Normal)
This compound 54.7 ± 1.6 3.1 ± 3.2 High
Metabolite 9 25.1 ± 1.6 2.8 ± 0.2 High
Cisplatin (Control) 76.5 ± 1.2 4.9 ± 0.8 Low

Table 2: Pharmacokinetic Comparison of Esters

Ester Half-Life (Days) Injection Frequency Common Use Case
Propionate 2–3 Every 2–3 days Short cutting cycles
Enanthate 7–10 Weekly Long cycles, convenience

Biological Activity

Drostanolone enanthate, an anabolic-androgenic steroid (AAS), is primarily utilized in bodybuilding and clinical settings for its muscle-building properties and its ability to inhibit estrogen production. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound is a synthetic derivative of dihydrotestosterone (DHT) with the chemical formula C21_{21}H32_{32}O3_3. It features a 17β-enanthate ester that allows for prolonged release in the body after intramuscular injection. The primary mechanism of action involves binding to androgen receptors, which leads to increased protein synthesis and muscle growth while minimizing fat gain .

Biological Activity

1. Anabolic Effects:
this compound is known for its potent anabolic effects, making it popular among athletes and bodybuilders. Studies indicate that it promotes lean muscle mass without significant water retention, which is a common side effect of other steroids .

2. Anti-Cancer Properties:
Recent research has highlighted potential anti-cancer properties of this compound. A study demonstrated that metabolites derived from drostanolone exhibited selective cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and PC-3 (prostate carcinoma). The most effective metabolite showed an IC50 value of 3.1 μM against cancer cells, indicating its potential as an anti-cancer agent .

3. Estrogen Inhibition:
this compound has been shown to inhibit estrogen production, making it beneficial in treating hormone-sensitive cancers such as breast cancer. Its use has been documented in clinical settings for patients with advanced breast cancer .

Case Studies

Case Study 1: Performance Enhancement in Bodybuilders
A notable case involved a 23-year-old male bodybuilder who incorporated this compound into his training regimen. Over six weeks, he reported significant increases in muscle mass and strength without the bloating often associated with other steroids. However, he also experienced side effects such as increased acne and water retention towards the end of the cycle .

Case Study 2: Hepatic Tumors Associated with AAS Use
Another case study examined the long-term use of various anabolic steroids, including this compound, in athletes. One athlete developed hepatocellular carcinoma after several years of steroid use, highlighting potential risks associated with prolonged administration of AASs .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anabolic EffectsIncreased lean muscle mass
Anti-Cancer ActivitySelective cytotoxicity against cancer cells
Estrogen InhibitionReduction in estrogen levels

Table 2: Metabolite Detection and Activity

MetaboliteIC50 (μM)Cancer Cell Line
This compound3.1 ± 3.2HeLa
Metabolite 874.6 ± 3.7PC-3
Metabolite 962.1 ± 1.2H460

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Drostanolone Enanthate in forensic or biological samples?

this compound can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Full-scan mass spectra (e.g., m/z 416.6 for the [M+H]+ ion) and library matching are critical for identification, though stricter criteria are needed to minimize false positives . Complementary methods like thin-layer chromatography (TLC) and high-resolution electron ionization mass spectrometry (HREI-MS) are used for structural validation of metabolites in biotransformation studies .

Q. How can researchers distinguish this compound from structurally similar anabolic steroids in doping control analyses?

Key markers include its molecular formula (C27H44O3), esterification at the 17β position, and unique fragmentation patterns in MS/MS. Metabolites like S4 (2α-methyl-5α-androstane-17-keto-6β-ol-3α-sulfate) and G1 (glucuronidated form) are detectable via liquid-liquid extraction and LC-MS/MS up to 24 days post-administration, serving as long-term biomarkers . Comparative studies with esters like Trenbolone Enanthate (m/z 401) highlight the importance of [M+H]+ ion differentiation .

Q. What experimental models are suitable for preliminary cytotoxicity screening of this compound and its derivatives?

The MTT assay in cancer cell lines (e.g., prostate PC-3, lung H460, colon HCT116) is widely used to evaluate cytotoxicity. Normal fibroblast lines (e.g., 3T3) serve as controls to assess specificity. Metabolites isolated via gradient solvent systems and HPLC should undergo structural validation using 1H-/13C-NMR and X-ray crystallography .

Advanced Research Questions

Q. How do structural modifications (e.g., ester chain length) influence the pharmacokinetics and bioactivity of Drostanolone derivatives?

The enanthate ester’s heptanoic acid chain prolongs half-life compared to propionate, altering absorption and metabolic stability. In vitro studies using microbial biotransformation (e.g., Cephalosporium aphidicola) reveal hydroxylation at positions 3α, 7α, and 14α, producing metabolites with distinct cytotoxic profiles. For example, 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane (metabolite 2) showed selective activity against HCT116 cells .

Q. What methodological challenges arise in reconciling contradictory data on this compound’s therapeutic potential versus its androgenic effects?

Discrepancies often stem from dose-dependent responses and model specificity. For instance, in vivo studies in breast cancer models (e.g., using Drostanolone Propionate) reported tumor suppression but noted androgenic side effects at higher doses . Researchers must standardize variables like administration routes (intramuscular vs. oral) and use androgen receptor (AR)-negative cell lines to isolate non-androgenic mechanisms .

Q. How can researchers design robust in vitro-in vivo correlation (IVIVC) studies for this compound’s metabolites?

IVIVC requires parallel metabolite profiling in both systems. For example, microbial fermentation products (e.g., 2α-methyl-7α-hydroxy-5α-androst-3,17-dione) should be compared to in vivo urinary metabolites using identical LC-MS/MS parameters. Statistical tools like partial least squares (PLS) regression can correlate cytotoxicity (IC50 values) with pharmacokinetic parameters (Cmax, AUC) .

Q. Methodological Considerations

  • Data Validation : Cross-reference HREI-MS, NMR, and X-ray diffraction data to confirm metabolite structures .
  • Ethical Compliance : Adhere to Schedule III regulations (U.S.) for handling and disposal .
  • Open Science : Share raw spectra and crystallography data via repositories to enhance reproducibility .

Properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZYASFVYLKPE-PCWAKFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928535
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-31-5
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Drostanolone Enanthate
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